molecular formula C30H62NO7P B12413150 [(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B12413150
M. Wt: 585.7 g/mol
InChI Key: UIINDYGXBHJQHX-JSYYADDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound that belongs to the class of phospholipids. This compound is characterized by its unique isotopic labeling with carbon-13, which makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves multiple steps, including the esterification of docosanoic acid with a glycerol derivative, followed by the introduction of the phosphocholine group. The isotopic labeling with carbon-13 is achieved through the use of carbon-13 enriched precursors during the synthesis process.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The process is optimized to maximize yield and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphatidic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of lysophosphatidylcholine.

    Substitution: Nucleophilic substitution reactions can modify the phosphate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like hydroxylamine can be employed.

Major Products Formed

    Oxidation: Phosphatidic acid derivatives.

    Reduction: Lysophosphatidylcholine.

    Substitution: Modified phospholipids with altered functional groups.

Scientific Research Applications

[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is widely used in scientific research due to its unique properties:

    Chemistry: Used as a standard in mass spectrometry for the quantification of phospholipids.

    Biology: Utilized in studies of membrane dynamics and lipid metabolism.

    Medicine: Investigated for its potential role in drug delivery systems and as a biomarker for certain diseases.

    Industry: Employed in the development of novel lipid-based materials and formulations.

Mechanism of Action

The compound exerts its effects primarily through its interaction with cellular membranes. It integrates into the lipid bilayer, affecting membrane fluidity and signaling pathways. The carbon-13 labeling allows for detailed tracking and analysis of its distribution and metabolism within biological systems.

Comparison with Similar Compounds

[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its isotopic labeling, which distinguishes it from other phospholipids. Similar compounds include:

    Phosphatidylcholine: A major component of cell membranes, but without isotopic labeling.

    Lysophosphatidylcholine: A derivative with one fatty acid chain removed.

    Phosphatidylethanolamine: Another phospholipid with a different head group.

The isotopic labeling of this compound provides unique advantages in research applications, allowing for precise tracking and analysis that is not possible with unlabeled compounds.

Properties

Molecular Formula

C30H62NO7P

Molecular Weight

585.7 g/mol

IUPAC Name

[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C30H62NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-30(33)36-27-29(32)28-38-39(34,35)37-26-25-31(2,3)4/h29,32H,5-28H2,1-4H3/t29-/m1/s1/i20+1,21+1,22+1,23+1,24+1,30+1

InChI Key

UIINDYGXBHJQHX-JSYYADDZSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC[13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.